An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and the known pharmacological profiles of related pyrazole-containing molecules, this document serves as a resource for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, a proposed synthetic pathway, and its anticipated physicochemical and biological properties, all grounded in the current scientific literature.
Introduction: The Promise of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a pyrazole moiety into a molecular structure can significantly influence its biological activity, often by serving as a versatile pharmacophore that can engage with various biological targets. The title compound, N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, integrates this potent heterocyclic core with an acetamide linker and a 4-hydroxyphenyl group, a structure reminiscent of the well-known analgesic, N-(4-hydroxyphenyl)acetamide (paracetamol). This unique combination suggests a compelling potential for novel pharmacological applications.
Chemical Structure and Physicochemical Properties
The chemical identity of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is defined by its molecular structure, which consists of a pyrazole ring linked via its N1 position to an acetyl group, which in turn forms an amide bond with a 4-aminophenol moiety.
Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
| Property | Value | Source |
| CAS Number | 1152836-90-2 | |
| Molecular Formula | C₁₁H₁₁N₃O₂ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge |
| Storage | Recommended to be stored under refrigerated conditions |
Proposed Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is not explicitly detailed in the available literature, a scientifically sound and logical synthetic route can be proposed based on established methods for the synthesis of analogous pyrazole-acetamide derivatives. The proposed synthesis is a two-step process starting from commercially available reagents.
Step 1: Synthesis of the Intermediate, 2-(1H-pyrazol-1-yl)acetic acid
The synthesis of the key intermediate, 2-(1H-pyrazol-1-yl)acetic acid, is a well-established procedure. It typically involves the N-alkylation of pyrazole with an appropriate two-carbon electrophile, followed by hydrolysis of the resulting ester.
Experimental Protocol:
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N-Alkylation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The resulting pyrazolate anion is then reacted with an ethyl haloacetate, such as ethyl bromoacetate, which is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Hydrolysis: The resulting ethyl 2-(1H-pyrazol-1-yl)acetate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, at room temperature or with gentle heating.
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Work-up and Purification: After the reaction is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 2-(1H-pyrazol-1-yl)acetic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Amide Coupling to form N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
The final step involves the formation of an amide bond between the synthesized 2-(1H-pyrazol-1-yl)acetic acid and 4-aminophenol. This can be achieved using standard peptide coupling reagents.
Experimental Protocol:
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Activation of the Carboxylic Acid: In a reaction vessel, dissolve 2-(1H-pyrazol-1-yl)acetic acid in an appropriate anhydrous solvent like DMF or dichloromethane (DCM). To this solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The mixture is stirred at 0 °C for a short period to form the activated ester.
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Amide Bond Formation: To the solution containing the activated ester, add a solution of 4-aminophenol in the same solvent. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization.
Caption: Proposed two-step synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide.
Potential Biological Activities and Therapeutic Applications
While specific biological data for N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide is not available, the extensive body of research on pyrazole derivatives provides a strong basis for predicting its potential therapeutic applications. The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents[8][9][10].
Anti-inflammatory and Analgesic Potential
The structural similarity to paracetamol, a well-known analgesic and antipyretic, suggests that the title compound may possess similar activities. Furthermore, numerous pyrazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[10].
Anticancer Activity
The pyrazole ring is a common feature in many anticancer agents. Derivatives of pyrazole have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as BRAF kinase[5][11] and cyclin-dependent kinases (CDKs)[12]. The acetamide linker in the title compound is also present in several known kinase inhibitors, suggesting a potential for anticancer activity[2][11][13].
Caption: Predicted biological activities and potential mechanisms of action.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The nitrogen-rich heterocyclic system can interact with various microbial enzymes and cellular processes, leading to the inhibition of microbial growth.
Conclusion and Future Directions
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide represents a molecule of significant interest at the intersection of established pharmacophores. While this guide provides a robust framework for its synthesis and potential properties based on extensive literature on analogous compounds, further empirical research is essential. The synthesis of this compound and its subsequent characterization through modern analytical techniques will be the crucial first step. Following this, a comprehensive evaluation of its biological activities, including in vitro and in vivo studies, will be necessary to validate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.
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